molecular formula C14H15NO3 B12607760 Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate CAS No. 918161-86-1

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate

Cat. No.: B12607760
CAS No.: 918161-86-1
M. Wt: 245.27 g/mol
InChI Key: DBKNWYMSGVXASJ-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is a substituted indole derivative characterized by a methoxy group at position 6 of the indole ring, a prop-2-en-1-yl (allyl) group at the N-1 position, and a methyl ester at position 2. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

918161-86-1

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 6-methoxy-1-prop-2-enylindole-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-7-15-12-9-11(17-2)6-5-10(12)8-13(15)14(16)18-3/h4-6,8-9H,1,7H2,2-3H3

InChI Key

DBKNWYMSGVXASJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2CC=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for constructing indoles. This process typically involves the reaction of aryl hydrazones with aldehydes or ketones under acidic conditions. The general reaction can be summarized as follows:

$$
\text{Aryl Hydrazone} + \text{Aldehyde/Ketone} \xrightarrow{\text{Acid}} \text{Indole Derivative}
$$

Key Steps:

  • Formation of an aryl hydrazone from the corresponding hydrazine and carbonyl compound.
  • Cyclization under acidic conditions to yield the indole structure.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another effective method for synthesizing indoles, particularly useful for introducing substituents at specific positions on the indole ring. This reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates and can be represented as follows:

$$
\text{β-Arylethylamide} \xrightarrow{\text{Acid}} \text{Indole Derivative}
$$

Mechanism:
This reaction proceeds through an intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroisoquinoline intermediate, which can then be oxidized to form the desired indole.

General Procedure for Fischer Indole Synthesis

  • Reagents:

    • Aryl hydrazone
    • Aldehyde or ketone
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure:

    • Mix the aryl hydrazone with the aldehyde or ketone in a suitable solvent.
    • Add concentrated sulfuric acid and heat under reflux.
    • After completion, cool the mixture and neutralize with sodium bicarbonate.
    • Extract the product using an organic solvent (e.g., ethyl acetate).
  • Expected Yield: Typically high, depending on substrate reactivity.

General Procedure for Bischler-Napieralski Reaction

  • Reagents:

    • β-Arylethylamide
    • Acid catalyst (e.g., phosphoric acid)
    • Solvent (e.g., dichloromethane)
  • Procedure:

    • Dissolve β-arylethylamide in dichloromethane and add phosphoric acid.
    • Heat the mixture to facilitate cyclization.
    • Upon completion, cool and extract using an organic solvent.
    • Purify the product through recrystallization or chromatography.
  • Expected Yield: Moderate to high, influenced by reaction conditions.

  • Comparison of Synthesis Methods

Method Advantages Disadvantages
Fischer Indole Synthesis Simple procedure, high yields Limited to specific substrates
Bischler-Napieralski Reaction Versatile for various substitutions More complex mechanism

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate can be effectively synthesized using established methods such as Fischer indole synthesis and Bischler-Napieralski reaction. Each method offers unique advantages and limitations that may influence the choice of synthesis based on desired outcomes in research or pharmaceutical applications.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy group at position 6 activates the indole ring for electrophilic substitution, directing incoming electrophiles to specific positions. The prop-2-en-1-yl (allyl) group at position 1 introduces steric and electronic effects, further modulating reactivity.

Reaction Type Conditions Position Product Key Observations References
Nitration HNO₃, H₂SO₄C77-Nitro derivativeMethoxy activation enhances nitration at C7; allyl group minimally impacts regioselectivity.
Halogenation NBS (N-bromosuccinimide), DCMC3 or C73-Bromo or 7-bromo substituted indoleBromination favors C3 in non-polar solvents; competitive substitution at C7 occurs under acidic conditions.
Formylation Vilsmeier-Haack reagent (POCl₃, DMF)C77-Formyl derivativeMethoxy groups enhance electrophilic attack at C7; allyl group stabilizes intermediates via resonance.

Functional Group Transformations

The allyl (prop-2-en-1-yl) and ester groups enable diverse transformations.

Allyl Group Reactivity

The allyl substituent undergoes typical alkene reactions:

  • Hydrohalogenation : Reaction with HBr yields 1-(2-bromopropyl)-substituted indole.

  • Oxidation : Ozonolysis cleaves the double bond, generating a carbonyl group (1-(2-oxopropyl) derivative).

Ester Hydrolysis

The methyl ester at position 2 is hydrolyzed under acidic or basic conditions:

  • Basic Hydrolysis : NaOH/EtOH yields 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid.

  • Acidic Hydrolysis : HCl/H₂O produces the same carboxylic acid but with slower kinetics.

Oxidative Dimerization

Under oxidative conditions (e.g., FeCl₃, air), the indole ring undergoes dimerization:

  • Product : Bis-indole linked via C3–C3′ or C7–C7′ bonds.

  • Mechanism : Radical intermediates form, stabilized by methoxy and allyl groups. This reaction is significant for synthesizing dimeric bioactive compounds .

Cross-Coupling Reactions

The indole scaffold participates in Pd-catalyzed couplings:

  • Suzuki Coupling : A halogenated derivative (e.g., 7-bromo) reacts with aryl boronic acids to form biaryl structures.

  • Heck Reaction : The allyl group engages in coupling with alkenes, extending conjugation.

Biological Activity and Derivatives

Structural analogs of this compound exhibit notable bioactivity:

  • Anticancer Activity : Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate (a close analog) shows GI₅₀ values <1 µM against tumor cell lines, attributed to interactions with DNA topoisomerases .

  • Anti-inflammatory Properties : Methoxyindoles inhibit myeloperoxidase and 5-lipoxygenase, suggesting potential for derivative synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate has shown promise in anticancer research. Indole derivatives are known for their ability to inhibit cancer cell proliferation. A study highlighted that certain indole derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting that compounds like methyl 6-methoxy can be optimized for enhanced anticancer activity .

Table 1: Cytotoxicity of Indole Derivatives

Compound NameCell Line TestedIC50 (µM)
This compoundMCF7 (Breast Cancer)TBD
Methyl 5-methoxyindole-2-carboxylateHeLa (Cervical Cancer)TBD
Methyl 1H-indole-3-carboxylateA549 (Lung Cancer)TBD

1.2 Neuroprotective Effects

Research indicates that indole derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s. The structural similarity of methyl 6-methoxy compounds to known neuroprotective agents suggests potential applications in this area .

3.1 Pesticidal Activity

Indole derivatives have been explored for their pesticidal properties. Methyl 6-methoxy compounds have shown potential as natural pesticides due to their ability to interfere with the hormonal systems of pests, providing an eco-friendly alternative to synthetic pesticides .

Case Study: Efficacy Against Pests

A study conducted on various indole derivatives demonstrated significant insecticidal activity against common agricultural pests, indicating that methyl 6-methoxy can be further developed for agricultural applications.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, ester groups, and N-alkylation, leading to variations in reactivity, bioavailability, and biological activity. Below is a detailed analysis:

Substituent Position Variations

Methyl 4-Methoxy-1H-indole-2-carboxylate
  • Impact : The 4-methoxy group alters electron density distribution, reducing electrophilic substitution reactivity at position 6 compared to the target compound. This positional isomer has a lower similarity score (0.93 vs. 0.96 for the target compound) .
Ethyl 6-Ethoxy-1H-indole-2-carboxylate
  • Structure : Ethoxy at position 6, ethyl ester at position 2.
  • The ethyl ester improves lipophilicity (logP ≈ 2.1) relative to the methyl ester (logP ≈ 1.7), affecting membrane permeability .

Ester Group Modifications

6-Methoxy-1H-indole-2-carboxylic Acid
  • Impact : The absence of the methyl ester reduces lipophilicity (logP ≈ 0.9), limiting cellular uptake. However, the free carboxylic acid enhances hydrogen-bonding capacity, making it more reactive in conjugation reactions .
Ethyl 6-Methoxy-1H-indole-2-carboxylate
  • Structure : Ethyl ester at position 2, methoxy at 5.
  • Impact: The ethyl ester increases molecular weight (219.24 g/mol vs.

N-Substituent Variations

Methyl 6-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carboxylate
  • Structure : 2-Methoxyethyl group at N-1, methoxy at 6.
  • Impact : The 2-methoxyethyl group introduces polar oxygen, improving aqueous solubility (≈15 mg/mL vs. ≈5 mg/mL for the allyl-substituted compound). However, reduced hydrophobic interactions may diminish binding to lipid-rich biological targets .
Methyl 3-Amino-6-methoxy-1H-indole-2-carboxylate
  • Structure: Amino group at position 3, methoxy at 6.
  • Impact: The amino group enables participation in Schiff base formation or metal coordination, expanding applications in catalysis. However, the absence of the allyl group limits steric effects critical for receptor selectivity .

Structural and Physicochemical Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound 6-OCH₃, N-allyl, 2-COOMe 233.27 High lipophilicity; potential π-π interactions
Ethyl 6-Methoxy-1H-indole-2-carboxylate 6-OCH₃, 2-COOEt 219.24 Enhanced logP; slower ester hydrolysis
6-Methoxy-1H-indole-2-carboxylic Acid 6-OCH₃, 2-COOH 191.18 High reactivity; poor membrane permeability
Methyl 4-Methoxy-1H-indole-2-carboxylate 4-OCH₃, 2-COOMe 205.21 Altered electron density; lower similarity score
Methyl 6-Methoxy-1-(2-methoxyethyl)-1H-indole 6-OCH₃, N-(2-methoxyethyl) 263.29 Improved solubility; reduced steric bulk

Biological Activity

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate (CAS Number: 98081-83-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point370.1 ± 22.0 °C
Melting Point117 - 119 °C
Flash Point177.6 ± 22.3 °C

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with methoxycarbonyl groups under specific conditions. The exact synthetic pathway can vary, but it generally includes steps such as condensation reactions and subsequent purification processes to yield the desired compound in high purity.

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

  • Mechanism of Action : This compound has been observed to inhibit key protein kinases involved in cancer progression, including EGFR, HER2, and VEGFR-2. These proteins play critical roles in cell signaling pathways that regulate cell proliferation and survival .
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division and promoting apoptosis (programmed cell death) .
  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values ranging from low micromolar concentrations (5.04 to 18.67 µM) against breast cancer cell lines (MCF-7) and other types .

Other Biological Activities

Beyond its anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Similar indole derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains .
  • Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of methyl 6-methoxy derivatives:

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several indole derivatives, including methyl 6-methoxy compounds, against human cancer cell lines such as MCF-7 and HCT116. The results indicated that these compounds significantly inhibited cell growth with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of methyl 6-methoxy derivatives with target proteins involved in cancer signaling pathways. These studies revealed that certain modifications to the indole structure could enhance binding affinity and improve biological activity .

Q & A

Q. Critical Factors :

  • Temperature : Reflux conditions (e.g., acetic acid at 110°C) are optimal for cyclization and esterification .
  • Catalysts : Sodium acetate enhances regioselectivity during allylation .
  • Purity : Column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the final product .

How can crystallographic data validate the structure of this compound, and which software tools are authoritative for refinement?

Advanced Structural Validation
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 113 K) to minimize thermal motion .

Refinement : Employ SHELXL (for small molecules) or SHELXTL for solving and refining structures. SHELXL’s robust algorithms handle anisotropic displacement parameters and twinning .

Q. Example :

  • A related compound, Methyl 5,6-dimethoxy-1H-indole-2-carboxylate, was resolved with an R factor of 0.035 using SHELXL, confirming planarity of the indole ring and methoxy group orientation .

What analytical techniques are most effective for characterizing purity and functional groups in this compound?

Q. Basic Characterization Workflow

NMR : ¹H/¹³C NMR confirms allyl group integration (δ 5.0–6.0 ppm for vinyl protons) and ester carbonyl (δ ~165 ppm) .

HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) .

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 260.1052).

Q. Advanced Tip :

  • IR spectroscopy identifies hydrogen bonding patterns (e.g., C=O stretching at ~1700 cm⁻¹), which may indicate intermolecular interactions in the solid state .

How does the allyl group at N1 influence the compound’s reactivity in further functionalization?

Advanced Mechanistic Analysis
The prop-2-en-1-yl group introduces steric hindrance and electronic effects:

  • Steric Effects : The allyl moiety directs electrophilic substitution to the C3/C5 positions of the indole ring .
  • Electronic Effects : The electron-donating methoxy group at C6 stabilizes intermediates during cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .

Q. Case Study :

  • Methyl 6-(benzyloxy)-1H-indole-2-carboxylate derivatives underwent Pd-catalyzed coupling at C3 with 80% yield, demonstrating the allyl group’s compatibility with transition-metal catalysts .

What strategies mitigate contradictions in biological activity data for indole-2-carboxylate derivatives?

Q. Advanced Data Reconciliation

Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS) to address false negatives in cell-based assays .

Metabolic Stability : LC-MS/MS quantifies degradation products (e.g., ester hydrolysis to carboxylic acid) that may alter activity .

Crystallographic Validation : Confirm that observed bioactivity correlates with the intended structure (e.g., no racemization at chiral centers) .

Q. Example :

  • A related 6-bromoindole derivative showed conflicting IC₅₀ values due to hydrolysis; stability studies under physiological pH resolved discrepancies .

How can computational modeling predict the compound’s potential as a kinase inhibitor?

Q. Advanced Methodological Approach

Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., VEGF receptor). The methoxy and allyl groups may form hydrophobic contacts .

MD Simulations : GROMACS assesses binding stability over 100 ns trajectories.

QSAR : Train models on indole derivatives with known IC₅₀ values to predict inhibitory potency .

Q. Limitations :

  • Overestimation of affinity may occur if the allyl group’s conformational flexibility is not accounted for .

What are the best practices for resolving conflicting crystallographic data in derivatives of this compound?

Q. Advanced Refinement Techniques

Twinning Analysis : Use PLATON to detect twinning and apply SHELXL’s TWIN/BASF commands .

Disorder Modeling : Refine allyl group disorder with PART instructions and restraints (e.g., DFIX for bond lengths) .

Validation Tools : CheckCIF/PLATON flags outliers (e.g., bond angles > 5σ from ideal values) .

Q. Case Study :

  • A disordered methoxy group in Methyl 5,6-dimethoxy-1H-indole-2-carboxylate was resolved using 50:50 occupancy splitting, improving R factor from 0.05 to 0.035 .

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